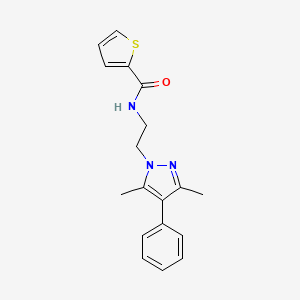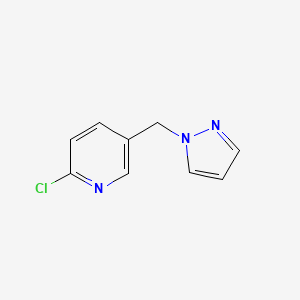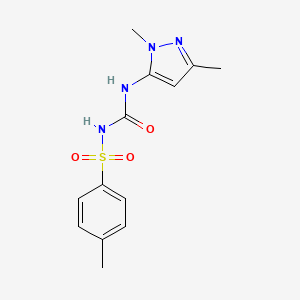![molecular formula C12H10S B2902294 [1,1'-Biphenyl]-3-thiol CAS No. 51193-27-2](/img/structure/B2902294.png)
[1,1'-Biphenyl]-3-thiol
概要
説明
[1,1’-Biphenyl]-3-thiol: is an organic compound consisting of two connected phenyl rings with a thiol group (-SH) attached to the third carbon of one of the phenyl rings. This compound is part of the biphenyl family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling Reaction: This method involves the coupling of a boronic acid with a halogenated biphenyl derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-3-thiol often involves large-scale Suzuki-Miyaura coupling reactions due to their high efficiency and yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product .
化学反応の分析
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-3-thiol can undergo oxidation reactions to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form biphenyl derivatives with reduced sulfur functionalities.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, leading to the formation of various substituted biphenyl derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride in ether or tetrahydrofuran (THF) solvents.
Substitution: Halogens, nitrating agents, and sulfonating agents in acidic or basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives.
科学的研究の応用
Chemistry:
Material Science: The compound is used in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.
Biology and Medicine:
Antimicrobial Agents: Derivatives of [1,1’-Biphenyl]-3-thiol have shown antimicrobial activity and are being studied for potential use in pharmaceuticals.
Anticancer Research: The compound is being investigated for its potential anticancer properties due to its ability to interact with biological targets.
Industry:
作用機序
Molecular Targets and Pathways: [1,1’-Biphenyl]-3-thiol exerts its effects by interacting with various molecular targets, including enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or activation of enzymatic activity . The compound can also undergo redox reactions, affecting cellular redox balance and signaling pathways .
類似化合物との比較
Biphenyl: Lacks the thiol group and has different chemical reactivity and applications.
[1,1’-Biphenyl]-4-thiol: Similar structure but with the thiol group attached to the fourth carbon, leading to different reactivity and applications.
[1,1’-Biphenyl]-2-thiol: Thiol group attached to the second carbon, resulting in different chemical properties and uses.
Uniqueness: [1,1’-Biphenyl]-3-thiol is unique due to the position of the thiol group, which influences its chemical reactivity and interaction with biological targets. This makes it a valuable compound in various scientific and industrial applications .
特性
IUPAC Name |
3-phenylbenzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10S/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPVNBHFGIODTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Methylbenzyl)sulfanyl]ethylamine hydrochloride](/img/structure/B2902214.png)


![N-[2-(4-Methoxyphenyl)ethyl]-2-propanamine hydrochloride](/img/new.no-structure.jpg)

![3-(4-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)-1,2-benzothiazole](/img/structure/B2902224.png)
![2-{4-[(2-Methylpropyl)sulfanyl]-3-nitrobenzenesulfonamido}acetic acid](/img/structure/B2902227.png)

![ethyl 2-({[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2902229.png)
![1-{1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carbonyl}-4-phenylpiperazine](/img/structure/B2902230.png)
![3-ethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B2902232.png)
![N-[3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]but-2-ynamide](/img/structure/B2902233.png)
